molecular formula C7H3BrFNO4 B1397733 2-Bromo-6-fluoro-3-nitrobenzoic acid CAS No. 1036388-81-4

2-Bromo-6-fluoro-3-nitrobenzoic acid

Cat. No. B1397733
M. Wt: 264 g/mol
InChI Key: WOFZANBTJXHQEB-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Synthesis Analysis

The synthesis of 2-Bromo-6-fluoro-3-nitrobenzoic acid involves several steps. One method starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, carrying out hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-fluoro-3-nitrobenzoic acid is represented by the InChI code 1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) . The molecular weight of the compound is 264.01 .


Physical And Chemical Properties Analysis

2-Bromo-6-fluoro-3-nitrobenzoic acid is a solid at room temperature . . It is slightly soluble in water .

Scientific Research Applications

Fluorescent Labeling in High-Performance Liquid Chromatography

2-Bromo-6-fluoro-3-nitrobenzoic acid has applications in the field of analytical chemistry, particularly in high-performance liquid chromatography (HPLC). For instance, 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, is used as a fluorescent labeling reagent in HPLC for amino acids, providing a method for sensitive detection and analysis (Watanabe & Imai, 1981).

Solid-Phase Synthesis in Medicinal Chemistry

The compound is relevant in medicinal chemistry for solid-phase synthesis. For example, 4-fluoro-3-nitrobenzoic acid, closely related to 2-Bromo-6-fluoro-3-nitrobenzoic acid, is used as a starting material in solid-phase routes for synthesizing various benzimidazoles and benzimidazole derivatives. These compounds are important in the development of pharmaceuticals and have applications in drug discovery (Tumelty, Schwarz, & Needels, 1998).

Molecular Electrostatic Potential and Electronic Structure Studies

In the field of molecular physics, derivatives of benzoic acid, including 2-Bromo-6-fluoro-3-nitrobenzoic acid, are studied for their molecular electrostatic potential and electronic structure. These studies contribute to understanding intermolecular interactions and are crucial in materials science and molecular engineering (Pramanik, Dey, & Mukherjee, 2019).

Synthetic Chemistry and Heterocyclic Synthesis

It also plays a role in synthetic chemistry, particularly in the synthesis of heterocyclic compounds. Its derivatives are used as building blocks in the preparation of various heterocyclic scaffolds, significant in the design of new chemical entities for pharmaceutical applications (Křupková, Funk, Soural, & Hlaváč, 2013).

Thermodynamic Properties Assessment

Moreover, its thermodynamic properties are critically evaluated in physical chemistry. This involves assessing properties such as enthalpies of sublimation and fusion, contributing to a deeper understanding of its physical characteristics and potential industrial applications (Chirico et al., 2017).

Safety And Hazards

2-Bromo-6-fluoro-3-nitrobenzoic acid is considered hazardous. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

2-bromo-6-fluoro-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-6-4(10(13)14)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFZANBTJXHQEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-fluoro-3-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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